![molecular formula C18H18N2O5S B2979015 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-95-4](/img/structure/B2979015.png)

2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

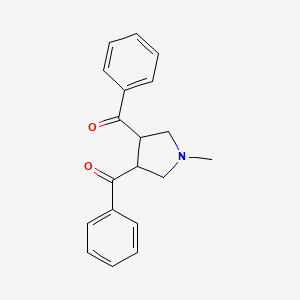

2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (DMP-Isox) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the benzenesulfonamide group and has been the subject of numerous research studies due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

Endothelin Antagonists

The development of biphenylsulfonamides as endothelin-A (ETA) selective antagonists has been a significant area of research. These compounds, including modifications of benzenesulfonamide derivatives, have shown potential in improving binding and functional activity against ETA receptors. Notably, certain derivatives have demonstrated oral activity in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusion in rats, indicating potential applications in cardiovascular diseases (Murugesan et al., 1998).

Photodegradation Studies

Research on sulfamethoxazole, a compound structurally related to benzenesulfonamide derivatives, has provided insights into the photodegradation pathways of sulfonamides in acidic aqueous solutions. This study identified primary photoproducts and postulated pathways for their formation, which is crucial for understanding the environmental fate and photostability of sulfonamide-based compounds (Zhou & Moore, 1994).

Photodynamic Therapy Applications

Innovations in photodynamic therapy for cancer treatment have also been explored through the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds have shown high singlet oxygen quantum yields, suggesting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Several benzenesulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrases. These studies have contributed to the development of potential therapeutic agents for diseases where enzyme activity is a factor. For example, compounds have been synthesized and tested for their ability to inhibit human carbonic anhydrase isoforms, demonstrating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Molecular and Electronic Structure Analysis

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided valuable insights into the molecular and electronic structures of benzenesulfonamide derivatives. These studies help understand the physicochemical properties and reactivity of sulfonamide compounds, aiding in the design of novel derivatives with enhanced biological activities (Rublova et al., 2017).

Mechanism of Action

Target of Action

Biochemical Pathways

properties

IUPAC Name |

2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBYMXVAIVCLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)

![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)

![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)

![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)

![N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2978951.png)